molecular formula C11H14N2O3 B3434907 Phe-gly CAS No. 6491-53-8

Phe-gly

Cat. No.: B3434907
CAS No.: 6491-53-8
M. Wt: 222.24 g/mol
InChI Key: GLUBLISJVJFHQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenylalanine-glycine, commonly referred to as Phe-gly, is a dipeptide composed of the amino acids phenylalanine and glycine Dipeptides are the simplest peptides, consisting of just two amino acids linked by a single peptide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

Phe-gly can be synthesized using standard peptide synthesis techniques. One common method is solid-phase peptide synthesis (SPPS), which involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

    Coupling: The carboxyl group of phenylalanine is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and then reacted with the amino group of glycine.

    Deprotection: Protective groups on the amino acids are removed to allow further reactions.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with stringent control over reaction conditions to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Phe-gly can undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized to form diketopiperazines, which are cyclic dipeptides.

    Reduction: Reduction reactions can modify the peptide bond or side chains of the amino acids.

    Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used for oxidation.

    Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used for reduction.

    Substitution Reagents: Various alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions include diketopiperazines, reduced peptides, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Phe-gly has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study peptide bond formation and hydrolysis.

    Biology: this compound is involved in the study of protein structure and function, as well as enzyme-substrate interactions.

    Medicine: It has potential therapeutic applications, including as a building block for drug design and delivery systems.

    Industry: this compound is used in the development of biomaterials, such as hydrogels for tissue engineering and drug delivery.

Mechanism of Action

The mechanism of action of Phe-gly involves its interaction with specific molecular targets and pathways. For example, in biological systems, this compound can interact with enzymes and receptors, influencing various biochemical processes. The exact mechanism depends on the specific context and application, but it generally involves binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Phenylalanine-alanine (Phe-ala)
  • Glycine-alanine (Gly-ala)
  • Phenylalanine-phenylalanine (Phe-phe)

Uniqueness

Phe-gly is unique due to its specific combination of phenylalanine and glycine, which imparts distinct structural and functional properties. Compared to other dipeptides, this compound has unique hydrophobic and steric characteristics, making it particularly useful in certain applications, such as the study of peptide self-assembly and the development of novel biomaterials.

Properties

IUPAC Name

2-[(2-amino-3-phenylpropanoyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c12-9(11(16)13-7-10(14)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUBLISJVJFHQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

721-90-4, 4294-26-2, 6491-53-8, 75969-59-4
Record name Glycine, N-L-phenylalanyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000721904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylalanylglycine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC126855
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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